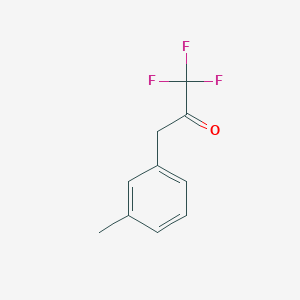

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (MTFPA) is a synthetic compound first synthesized in the laboratory in the late 1960s. It is an aliphatic ketone with a molecular structure of C10H11F3O. MTFPA is used in a variety of scientific applications, including organic synthesis, drug development, and medical research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Oxidation Studies

Research has explored the oxidation of compounds similar to 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone. For example, the oxidation of related alcohols like 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) under basic conditions has been studied, yielding ketones and demonstrating significant enthalpies of activation and primary deuterium isotope effects (Norcross et al., 1997).

Synthesis of Fluorine-Containing Heterocycles

3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, which can be derived from similar compounds, has been used in the synthesis of fluorine-containing heterocycles, such as 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline (Kamitori, 2003).

Microbial Reduction and Stereochemistry

The microbial reduction of trifluoromethyl compounds, akin to 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone, shows differences in chemo- and stereoselectivities, highlighting the influence of trifluoromethyl groups on stereochemical outcomes (Arnone et al., 1998).

Photobiological Studies

The photochemistry of related compounds like 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films has been investigated. This research sheds light on the effects of temperature and polymer crystallinity on the behavior of benzylic radicals derived from similar ketones (Bhattacharjee et al., 2004).

Vibrational Spectroscopy

The vibrational spectra of 1,1,1-trifluoro-2-propanone have been extensively studied. This research provides insights into the vibrational modes and characteristics of trifluoromethyl ketones, which are structurally related to 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (Durig & Church, 1980).

Enzymatic Resolution and Synthesis

Lipase-mediated kinetic resolution has been used to synthesize 1,1,1-trifluoro-2,3-epoxypropane from related alcohols, demonstrating the potential of enzymatic processes in manipulating compounds similar to 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (Shimizu et al., 1996).

Affinity Chromatography in Biochemistry

Trifluoromethyl ketones have been employed as affinity ligands in chromatography, a technique that could potentially be applied to similar compounds for biochemical applications (Shiotsuki et al., 1994).

properties

IUPAC Name |

1,1,1-trifluoro-3-(3-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGINHIVNBDAKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645247 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-61-6 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-(3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)